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molecular formula C12H8FN3O4 B8545746 N-(2H-1,3-Benzodioxol-5-yl)-6-fluoro-3-nitropyridin-2-amine CAS No. 61964-27-0

N-(2H-1,3-Benzodioxol-5-yl)-6-fluoro-3-nitropyridin-2-amine

Cat. No. B8545746
M. Wt: 277.21 g/mol
InChI Key: KHTOHFNFRSRLLX-UHFFFAOYSA-N
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Patent
US04144341

Procedure details

In 75 ml. of ethanol was dissolved 3.2 g. (0.002 mole) of 2,6-difluoro-3-nitropyridine followed by 1.68 g. (0.02 mole) of sodium bicarbonate. To this stirred mixture, was added a solution of 2.74 g. (0.02 mole) of 3,4-(methylenedioxy) aniline in 50 ml. of ethanol dropwise over 45 minutes at room temperature. After one hour, 100 ml. of water was added and the deep-red crystalline solid product was collected. A small amount was crystallized from ethanol and melted at 161°-162° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.002 mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
0.02 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)C.F[C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]([F:14])[N:6]=1.C(=O)(O)[O-].[Na+].[CH2:20]1[O:29][C:28]2[CH:27]=[CH:26][C:24]([NH2:25])=[CH:23][C:22]=2[O:21]1>O>[F:14][C:7]1[N:6]=[C:5]([NH:25][C:24]2[CH:26]=[CH:27][C:28]3[O:29][CH2:20][O:21][C:22]=3[CH:23]=2)[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.002 mol
Type
reactant
Smiles
FC1=NC(=CC=C1[N+](=O)[O-])F
Step Three
Name
Quantity
0.02 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0.02 mol
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this stirred mixture, was added a solution of 2.74 g
CUSTOM
Type
CUSTOM
Details
the deep-red crystalline solid product was collected
CUSTOM
Type
CUSTOM
Details
A small amount was crystallized from ethanol and melted at 161°-162° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C(=N1)NC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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